molecular formula C19H26N4O B7549176 1-[3-(4-isopropyl-4H-1,2,4-triazol-3-yl)piperidino]-3-phenyl-1-propanone

1-[3-(4-isopropyl-4H-1,2,4-triazol-3-yl)piperidino]-3-phenyl-1-propanone

Cat. No. B7549176
M. Wt: 326.4 g/mol
InChI Key: SMMXKHRRYUVFSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(4-isopropyl-4H-1,2,4-triazol-3-yl)piperidino]-3-phenyl-1-propanone, commonly known as IPP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. IPP belongs to the class of compounds known as designer drugs, which are synthetic compounds that are designed to mimic the effects of other drugs. IPP is structurally similar to the drug fentanyl, which is a potent opioid analgesic.

Mechanism of Action

IPP acts as an agonist at the mu-opioid receptor, which is a G protein-coupled receptor that is involved in pain modulation. Activation of the mu-opioid receptor by IPP results in the inhibition of neurotransmitter release, which leads to a decrease in pain sensation. IPP also has affinity for the dopamine transporter, which is a membrane protein that is involved in the reuptake of dopamine from the synaptic cleft. IPP may therefore have effects on dopamine signaling in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of IPP are not well understood. However, it is known that IPP has potent analgesic effects and may also have effects on dopamine signaling in the brain. IPP has been shown to be highly potent in animal models, with a potency similar to that of fentanyl.

Advantages and Limitations for Lab Experiments

The advantages of using IPP in lab experiments include its high potency and selectivity for the mu-opioid receptor. IPP may therefore be useful in studying the mechanisms of action of opioid analgesics and developing new treatments for pain. However, the limitations of using IPP in lab experiments include its complex synthesis and potential for abuse. IPP is a controlled substance in many countries and must be handled with care.

Future Directions

There are several future directions for research on IPP. One potential direction is the development of new treatments for pain and addiction based on the structure of IPP. Another potential direction is the use of IPP in studying the mechanisms of action of opioid analgesics and developing new treatments for pain. Finally, the potential for abuse of IPP highlights the need for further research on the safety and efficacy of this compound.

Synthesis Methods

The synthesis of IPP involves several steps, including the reaction of piperidine with 4-isopropyl-4H-1,2,4-triazole to form 1-(4-isopropyl-4H-1,2,4-triazol-3-yl)piperidine, which is then reacted with benzaldehyde to form IPP. The synthesis of IPP is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

IPP has potential applications in scientific research, particularly in the field of neuroscience. IPP has been shown to bind to the mu-opioid receptor, which is a target for many opioid analgesics. IPP has also been shown to have affinity for the dopamine transporter, which is a target for many drugs of abuse. IPP may therefore be useful in studying the mechanisms of action of these drugs and developing new treatments for addiction and pain.

properties

IUPAC Name

3-phenyl-1-[3-(4-propan-2-yl-1,2,4-triazol-3-yl)piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O/c1-15(2)23-14-20-21-19(23)17-9-6-12-22(13-17)18(24)11-10-16-7-4-3-5-8-16/h3-5,7-8,14-15,17H,6,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMMXKHRRYUVFSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NN=C1C2CCCN(C2)C(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-1-{3-[4-(propan-2-YL)-4H-1,2,4-triazol-3-YL]piperidin-1-YL}propan-1-one

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